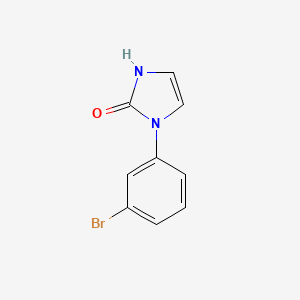

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Übersicht

Beschreibung

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that contains both an imidazolone ring and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 3-bromobenzylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolone ring. The reaction conditions generally include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Alkylation and Functionalization Reactions

This compound undergoes alkylation at the nitrogen atom of the imidazol-2-one ring. For example:

-

Reaction with 1,2-dibromoethane :

In the presence of K₂CO₃ and 2-methyltetrahydrofuran (2-MeTHF), 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one reacts with 1,2-dibromoethane under reflux to yield 1-(2-bromoethyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one. The reaction achieves a 78% yield after purification by flash chromatography .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 1-(3-Bromophenyl)imidazol-2-one, 1,2-dibromoethane | K₂CO₃, 2-MeTHF, reflux | 1-(2-Bromoethyl)-3-substituted derivative | 78% |

Ring-Opening and Cyclocondensation

The imidazol-2-one scaffold can engage in cyclocondensation reactions:

-

Reaction with Chalcones :

Under basic conditions (KOt-Bu, THF, 25°C), the compound reacts with α,β-unsaturated ketones to form tricyclic derivatives. A related example with 3-(4-bromophenyl)-1-phenylprop-2-en-1-one yielded a 47% yield after column chromatography .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Imidazol-2-one, Chalcone | KOt-Bu, THF, 12 h | Tricyclic imidazolylidene dione | 47% |

Spectral and Analytical Data

Key characterization data for derivatives:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that certain imidazole derivatives could effectively block tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory mediators and reduce inflammation in animal models. For example, derivatives of imidazole have shown efficacy comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. This compound may exhibit activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Chemicals

Imidazole derivatives have found applications in the agricultural sector as fungicides and herbicides. The structural characteristics of this compound may allow it to function effectively as a precursor for developing new agrochemicals .

Coordination Chemistry

Due to their ability to form stable complexes with metal ions, imidazoles are employed in coordination chemistry. This property is utilized in various applications including catalysis and the purification of proteins through immobilized metal affinity chromatography (IMAC) .

Study on Anticancer Properties

A recent study explored the anticancer potential of a series of imidazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell growth in colorectal and breast cancer cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutics .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of imidazole derivatives. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, revealing promising results that support further investigation into their therapeutic potential .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group enhances its binding affinity through hydrophobic interactions, while the imidazolone ring can participate in hydrogen bonding and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

- 1-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one

- 1-(3-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one

Uniqueness

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.07 g/mol. The structure features a bromophenyl group attached to a dihydroimidazole core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of precursor imidazoles followed by cyclization reactions. For instance, one method includes treating 3-bromobenzaldehyde with urea or thiourea in the presence of an acid catalyst to form the imidazole ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound was found to induce apoptosis through the activation of caspase pathways, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10 | Yes |

| HepG2 | 15 | Yes |

| A549 (Lung Cancer) | 12 | Yes |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Candida albicans | 75 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, suggesting that this compound may disrupt cellular mitosis and induce apoptosis in cancer cells .

- Caspase Activation : The induction of apoptosis via caspase activation indicates a potential for therapeutic applications in cancer treatment .

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with a placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEFYTRZEWBZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659990 | |

| Record name | 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-54-0 | |

| Record name | 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.